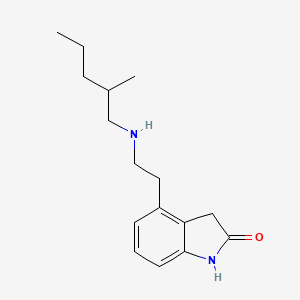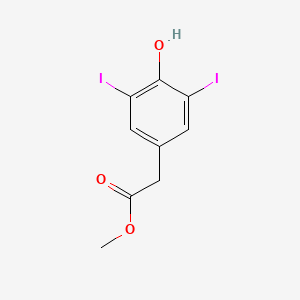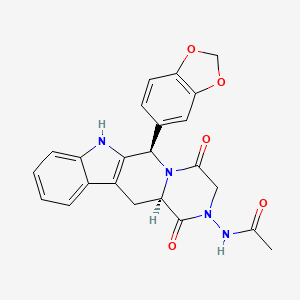
N-Desbispropyl-N-pentyl-2-methyl Ropinirole
カタログ番号 B569611
CAS番号:
249622-60-4
分子量: 260.381
InChIキー: LOJFKUSLBCTPHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Desbispropyl-N-pentyl-2-methyl Ropinirole” is a chemical compound with the molecular formula C16H24N2O . It is also known as 4-[2-[(2-Methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The molecular weight of “N-Desbispropyl-N-pentyl-2-methyl Ropinirole” is 260.37 g/mol . The InChI string representation of its structure isInChI=1S/C16H24N2O/c1-3-5-12(2)11-17-9-8-13-6-4-7-15-14(13)10-16(19)18-15/h4,6-7,12,17H,3,5,8-11H2,1-2H3,(H,18,19) . Physical And Chemical Properties Analysis
“N-Desbispropyl-N-pentyl-2-methyl Ropinirole” has a molecular weight of 260.37 g/mol . It has a XLogP3 value of 2.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The topological polar surface area is 41.1 Ų .特性
IUPAC Name |
4-[2-(2-methylpentylamino)ethyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-5-12(2)11-17-9-8-13-6-4-7-15-14(13)10-16(19)18-15/h4,6-7,12,17H,3,5,8-11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFKUSLBCTPHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CNCCC1=C2CC(=O)NC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desbispropyl-N-pentyl-2-methyl Ropinirole | |
CAS RN |
249622-60-4 |
Source


|
| Record name | 2H-Indol-2-one, 1,3-dihydro-4-(2-((2-methylpentyl)amino)ethyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249622604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-((2-METHYLPENTYL)AMINO)ETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O9N8YVH7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(Z)-1-Chloro-2-nonene
67242-75-5
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
56460-36-7
Acetaminotadalafil
1446144-71-3

![N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)




![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)




